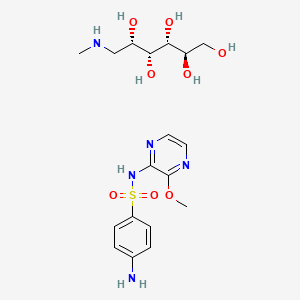

Sulfalene N-methylglucamine salt

Description

Properties

CAS No. |

62907-78-2 |

|---|---|

Molecular Formula |

C18H29N5O8S |

Molecular Weight |

475.5 g/mol |

IUPAC Name |

4-amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C11H12N4O3S.C7H17NO5/c1-18-11-10(13-6-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-7H,12H2,1H3,(H,13,15);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |

InChI Key |

UKWKONPBWFVGDZ-WZTVWXICSA-N |

Isomeric SMILES |

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)N |

Canonical SMILES |

CNCC(C(C(C(CO)O)O)O)O.COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Overview of Sulfonamide Antimicrobials in Contemporary Research

Sulfonamides, the first class of synthetic antimicrobial drugs, have been a cornerstone of infectious disease treatment since the 1930s. nih.govresearchgate.netnih.gov Their mechanism of action involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid. nih.govnih.gov This disruption of the folate pathway ultimately inhibits bacterial growth and replication, making sulfonamides effective bacteriostatic agents against a wide spectrum of Gram-positive and many Gram-negative bacteria. nih.govresearchgate.net

Contemporary research on sulfonamides is driven by several key factors. A primary focus is overcoming the challenge of antimicrobial resistance. nih.gov While historically effective, the extensive use of sulfonamides has led to the emergence of resistant bacterial strains, diminishing their clinical utility. nih.gov Consequently, researchers are actively synthesizing and evaluating novel sulfonamide analogues to identify candidates that can circumvent common resistance mechanisms. nih.govmdpi.com

Modern research also explores the diverse biological activities of sulfonamides beyond their antibacterial effects. Studies have revealed their potential as anticancer, anti-inflammatory, and antiviral agents. mdpi.com The sulfonamide functional group serves as a versatile scaffold in drug design, allowing for modifications that can target various enzymes and cellular pathways. nih.gov

Furthermore, the environmental impact of sulfonamides is a significant area of current investigation. As these compounds are not always fully metabolized, they can enter the environment through wastewater and agricultural runoff, where they are considered persistent organic pollutants. researchgate.netresearchgate.net Research efforts are therefore directed at understanding their environmental fate and developing methods for their degradation and removal. researchgate.net

Rationale for N Methylglucamine Salt Formation in Drug Development and Research Contexts

The formation of salts is a common and critical strategy in drug development, with an estimated 50% of all therapeutic drugs administered in salt form. pharmtech.comnih.gov The primary motivation for creating a salt of a drug substance is to improve its physicochemical and biopharmaceutical properties. pharmtech.comresearchgate.net

For a compound like sulfalene (B1681184), which is a weakly acidic drug, forming a salt with a suitable base can significantly enhance its aqueous solubility and dissolution rate. nih.gov This is a crucial factor in research, as it facilitates the preparation of solutions for in vitro assays and other experimental setups. Poorly soluble compounds can present significant challenges in obtaining reliable and reproducible data.

N-methylglucamine (meglumine) is an amino sugar derived from sorbitol and is frequently used as a counterion in the formation of pharmaceutical salts. google.com The choice of N-methylglucamine is often predicated on its ability to form stable salts with improved water solubility. google.com The process involves the reaction of the acidic drug with the basic N-methylglucamine, leading to the formation of a salt with distinct properties from the parent compound. pharmtech.com

Beyond solubility, salt formation can also influence other important characteristics such as melting point, stability, and crystallinity. nih.gov For research purposes, having a stable, crystalline solid with a well-defined melting point is advantageous for handling, storage, and characterization. The use of N-methylglucamine can lead to a salt with desirable physical properties, making it more amenable to laboratory investigation. google.com

Historical Trajectory and Evolution of Academic Inquiry into Sulfalene and Its Derivatives

Academic inquiry into sulfalene (B1681184), also known as sulfametopyrazine, is part of the broader historical narrative of sulfonamide antibiotics. Following the discovery of the antibacterial properties of the first sulfonamide, prontosil, in the 1930s, a vast amount of research was dedicated to synthesizing and evaluating thousands of sulfonamide derivatives. The goal was to identify compounds with improved efficacy, a broader spectrum of activity, and better pharmacokinetic profiles.

Sulfalene emerged from this era of intensive research as a long-acting sulfonamide. nih.gov Its chemical structure, featuring a pyrazine (B50134) ring, distinguished it from many other sulfonamides and contributed to its prolonged duration of action in the body. Early academic studies focused on its antimicrobial activity against various bacterial pathogens and its potential for treating infections such as bronchitis and urinary tract infections. nih.gov

A significant area of historical research was the use of sulfalene in the treatment and prevention of malaria, often in combination with other antimalarial drugs like pyrimethamine (B1678524). nih.gov This was driven by the need for effective and long-lasting antimalarial agents, particularly in regions where the disease was endemic.

As the issue of drug resistance became more prominent, academic interest shifted towards understanding the mechanisms by which bacteria develop resistance to sulfalene and other sulfonamides. This line of inquiry has been crucial in guiding the development of newer antimicrobial agents.

In more recent times, academic research on sulfalene and its derivatives has become more specialized. While its clinical use has waned in many parts of the world due to resistance, it continues to be a subject of study in areas such as medicinal chemistry, where it serves as a lead compound for the design of novel therapeutic agents. The focus has expanded to include the investigation of its other potential biological activities and the development of new formulations, such as the N-methylglucamine salt, to explore its properties in different research contexts.

Scope and Objectives of Advanced Academic Research into Sulfalene N Methylglucamine Salt

Established Synthetic Routes for Sulfalene and its N-Methylglucamine Salt

The synthesis of sulfalene, chemically known as 4-amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide, is a well-documented process. chemicalbook.com The primary route involves the condensation of 4-acetylaminobenzenesulfonyl chloride with 2-amino-3-methoxypyrazine. The resulting N-acetylated intermediate is then hydrolyzed, typically using a base such as sodium hydroxide, to yield the final sulfalene product. chemicalbook.com

The synthesis of the key intermediate, 2-amino-3-methoxypyrazine, can be achieved through two main pathways:

Method 1: From 2-Aminopyrazine (B29847): This route begins with the direct bromination of 2-aminopyrazine in acetic acid, leading to the formation of 2-amino-3,5-dibromopyrazine. This is followed by a reaction with sodium methoxide (B1231860), which selectively replaces one of the bromine atoms to give 2-amino-3-methoxy-5-bromopyrazine. The final step involves the removal of the remaining bromine atom by catalytic hydrogenation. chemicalbook.com

Method 2: From 3-Hydroxypyrazine-2-carboxamide: This alternative pathway starts with the conversion of the hydroxyl group to a chlorine atom using phosphorus oxychloride, which also dehydrates the carboxamide to a nitrile, yielding 3-chloro-2-cyanopyrazine. Subsequent reaction with sodium methoxide replaces the chlorine with a methoxy (B1213986) group. The nitrile is then hydrolyzed to a carboxamide, which undergoes a Hofmann rearrangement to produce the desired 2-amino-3-methoxypyrazine. chemicalbook.com

The formation of the this compound is achieved through a standard acid-base reaction. The acidic sulfonamide proton of sulfalene reacts with the basic N-methylglucamine in a suitable solvent, such as an alcohol, to form the salt. google.com This process is often carried out by suspending sulfalene in an alcohol and treating it with a hot alcoholic solution of N-methylglucamine, leading to the precipitation of the salt upon cooling. google.com

Chemoenzymatic and Stereoselective Synthesis Approaches for Analogues

While specific chemoenzymatic routes for sulfalene analogues are not extensively documented in publicly available literature, the broader field of sulfonamide synthesis offers promising enzymatic strategies. Biocatalysis, particularly through the use of enzymes, presents an avenue for developing more sustainable and efficient manufacturing processes. thieme-connect.com Enzymes can be employed for selective bond formations and modifications under mild conditions, potentially reducing the need for harsh reagents and protecting groups. The biosynthesis of sulfonamide and sulfamate (B1201201) antibiotics in actinomycetes highlights the natural occurrence of enzymatic pathways for S-N bond formation, offering inspiration for synthetic applications. nih.gov

Stereoselective synthesis is crucial for developing analogues with improved pharmacological profiles. General methods for the stereoselective synthesis of sulfonamides often involve the use of chiral auxiliaries or catalysts. For instance, the addition of sulfonyl anions to chiral N-sulfinyl imines has been shown to produce β-amino sulfones and sulfonamides with high stereoselectivity. While not specific to sulfalene, these methodologies could be adapted to create chiral analogues by introducing stereocenters in the side chains or through modification of the pyrazine (B50134) ring. The development of stereoselective methods is essential for exploring the structure-activity relationships of sulfalene analogues. mit.edu

Novel Derivatization Strategies of the Sulfalene Moiety

The derivatization of the sulfalene scaffold presents an opportunity to modulate its physicochemical properties and biological activity. While specific derivatization of sulfalene is not widely reported, strategies applied to other sulfonamides can be considered. The aniline (B41778) group of sulfadoxine (B1681781), a related sulfonamide, has been successfully utilized in multicomponent reactions like the Povarov and Ugi reactions to generate novel derivatives with enhanced antiplasmodial activity. nih.gov A similar approach could be applied to the amino group of sulfalene.

Furthermore, modifications of the sulfonamide group itself or the pyrazine ring could lead to new chemical entities. The synthesis of heterocyclic sulfonamides as carbonic anhydrase inhibitors demonstrates the potential of modifying the heterocyclic component to target different biological pathways. nih.govnih.govmdpi.com Derivatization could also focus on creating prodrugs or conjugates to improve pharmacokinetic properties.

Synthetic Accessibility and Scale-Up Considerations for Research Materials

For the scale-up of this compound synthesis, several factors need to be considered. The reaction conditions for the salt formation, including solvent choice, temperature, and stoichiometry, must be optimized to ensure high yield and purity. google.com The crystallization and filtration of the salt are critical steps that can affect the final product's physical properties. On an industrial scale, the handling of reagents and the management of by-products become significant considerations. The use of robust and scalable synthetic methods, such as those avoiding hazardous reagents or employing catalytic processes, is desirable for large-scale production. rsc.org

Chemical Stability and Reactivity of this compound in Synthetic Processes

The chemical stability of sulfalene and its N-methylglucamine salt is an important factor in its synthesis, formulation, and storage. Sulfonamides, in general, can be susceptible to degradation under certain conditions. For instance, studies on other sulfur-containing compounds have shown that they can undergo base-catalyzed degradation. nih.gov The stability of sulfalene has been assessed in combination with other drugs, indicating that it can be quantified using stability-indicating HPLC methods under various stress conditions, including acidic, basic, and oxidative environments. semanticscholar.org

The reactivity of the this compound in synthetic processes is primarily dictated by the functional groups present in the sulfalene molecule. The primary amino group can undergo reactions typical of anilines, such as acylation, alkylation, and diazotization, which could be exploited for further derivatization. libretexts.org The sulfonamide nitrogen is acidic and is the site of salt formation. The pyrazine ring can potentially undergo electrophilic or nucleophilic substitution reactions, although the electron-donating methoxy group and the electron-withdrawing sulfonamide group will influence its reactivity. Understanding the reactivity of these different sites is crucial for designing selective chemical modifications. The potential for cross-reactivity with other sulfonamide-containing compounds is a consideration, although evidence for broad cross-allergenicity between antibacterial and non-antibacterial sulfonamides is not convincing. nih.gov

Structural Biology of Compound-Target Interactions

Although a crystal structure of sulfalene specifically complexed with DHPS is not publicly available, extensive crystallographic studies on other sulfonamides like sulfamethoxazole (B1682508) (SMX) and sulfathiazole (B1682510) provide a clear model for its binding mode. nih.govbiorxiv.org These studies reveal that sulfonamides occupy the same binding pocket as the natural substrate, pABA. nih.gov

The binding is characterized by key interactions:

The aniline nitrogen and amino group of the sulfonamide form hydrogen bonds that mimic those of pABA.

The sulfonyl group of the drug is positioned to form ionic and hydrogen bond interactions in the same location as the carboxylate group of pABA. nih.gov

The core phenyl ring of the sulfonamide engages in hydrophobic interactions within the active site pocket. nih.gov

The DHPS active site is not a rigid structure. Structural analyses have shown that two highly conserved and flexible loops play a crucial role in catalysis and inhibitor binding. nih.gov In the absence of a substrate or inhibitor, these loops can be disordered. However, upon the binding of the pterin (B48896) substrate (DHPPP), these loops undergo a significant conformational change, closing over the active site to form the specific binding pocket for pABA. nih.gov

This induced-fit mechanism is essential for catalysis and is exploited by sulfonamide inhibitors. The binding of a sulfonamide like sulfalene into the newly formed pocket stabilizes this "closed" conformation, effectively locking the inhibitor in place and preventing the catalytic cycle from proceeding. nih.gov Mutations in the amino acids of these flexible loops are a common mechanism of drug resistance, as they can alter the pocket's shape or flexibility, thereby reducing the binding affinity of the sulfonamide inhibitor while still allowing the natural substrate, pABA, to bind. nih.gov

Exploration of Potential Molecular Mechanisms Beyond Folate Synthesis Pathway

The molecular pharmacology of sulfalene and other sulfonamides is overwhelmingly characterized by their highly specific action on DHPS. nih.gov Currently, there is no significant scientific evidence to suggest that sulfalene possesses secondary or alternative molecular mechanisms of action against microbial targets. Its therapeutic efficacy is considered to be a direct consequence of inhibiting the folate biosynthetic pathway.

While phenomena that occur "beyond" the primary mechanism exist, they are typically related to the organism's response rather than an off-target effect of the drug itself. For example, some microorganisms can develop resistance by upregulating folate salvage pathways, allowing them to acquire folate from their environment and bypass the need for de novo synthesis. nih.gov This, however, is a resistance mechanism and not a direct molecular action of the compound. Searches for off-target effects or secondary mechanisms for sulfalene have not yielded established alternative modes of antimicrobial action. drugbank.compatsnap.com

Cellular Permeability and Intracellular Dynamics in Model Systems

Sulfonamides, including Sulfalene, are generally understood to cross bacterial cell membranes via passive diffusion. This process is governed by the physicochemical properties of the molecule, such as its lipophilicity, size, and charge. The unionized form of the drug is typically more lipid-soluble and therefore more readily permeates the lipid bilayer of the cell membrane. The pKa of the sulfonamide and the pH of the surrounding medium will dictate the ratio of ionized to unionized forms.

The formulation of Sulfalene as an N-methylglucamine salt is a strategy employed to enhance the aqueous solubility of the parent drug. mdpi.comresearchgate.net N-methylglucamine is a highly water-soluble, amino-sugar derivative commonly used to form salts of poorly soluble acidic drugs. By increasing the solubility, the dissolution rate of the drug in aqueous environments, such as the gastrointestinal tract or culture media, is improved. mdpi.comresearchgate.net This enhanced solubility can lead to a higher concentration of the drug at the cell surface, which in turn can create a more favorable concentration gradient for passive diffusion into the cell.

Once inside the cell, Sulfalene, like other sulfonamides, is expected to exist in equilibrium between its ionized and unionized forms within the cytoplasm. The intracellular concentration of the drug is a dynamic process, influenced by the rate of influx, the rate of efflux (if any active transport mechanisms are present), and its binding to the target enzyme, DHPS. The binding of Sulfalene to DHPS effectively sequesters the drug, contributing to its accumulation within the bacterial cell.

It is important to note that while the N-methylglucamine salt enhances aqueous solubility, the ultimate permeability across the cell membrane is still dependent on the properties of the active Sulfalene molecule itself. The dissociation of the salt in the physiological medium releases the Sulfalene molecule to interact with and traverse the cell membrane.

Without direct experimental studies on this compound in model systems, the precise kinetics of its cellular uptake and its intracellular concentrations remain an area for further investigation.

Comparative Molecular Pharmacology with Related Sulfonamide Analogues

The molecular mechanism of action for all sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). nih.govfrontiersin.orgmcmaster.ca This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate, a crucial step in the biosynthesis of folic acid. nih.gov As folate is a precursor for the synthesis of nucleotides and certain amino acids, its depletion leads to a bacteriostatic effect. nih.gov

The inhibitory potency of different sulfonamide analogues can vary, and this is often quantified by parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) against DHPS. These values provide a measure of the drug's affinity for the enzyme's active site.

While specific Ki or IC50 values for this compound are not consistently reported in publicly available literature, a comparison with other well-studied sulfonamides, such as Sulfadoxine and Sulfamethoxazole, can provide context for its expected pharmacological activity. Studies have shown that mutations in the dhps gene can lead to resistance by reducing the binding affinity of sulfonamides to the enzyme. frontiersin.orgnih.gov

The following table summarizes key molecular pharmacology data for related sulfonamide analogues, highlighting the variations in their inhibitory activity against DHPS from different organisms. It is important to note that these values can be influenced by the specific experimental conditions, such as the source of the enzyme and the assay methodology.

| Compound | Target Enzyme | Organism/Strain | Ki (Inhibition Constant) | IC50 (Half-Maximal Inhibitory Concentration) | Reference |

| This compound | Dihydropteroate Synthase (DHPS) | - | Data not available | Data not available | |

| Sulfadoxine | Dihydropteroate Synthase (DHPS) | Plasmodium falciparum (sensitive) | 0.14 µM | - | nih.gov |

| Sulfadoxine | Dihydropteroate Synthase (DHPS) | Plasmodium falciparum (highly resistant) | 112 µM | - | nih.gov |

| Sulfamethoxazole | Dihydropteroate Synthase (DHPS) | Plasmodium falciparum | - | Data varies significantly with genotype | drugbank.com |

| Sulfathiazole | Dihydropteroate Synthase (DHPS) | Plasmodium falciparum | Varies with DHPS allele | - | nih.gov |

The data clearly indicates that the efficacy of sulfonamides is highly dependent on the genetic makeup of the target enzyme. For instance, the Ki value for sulfadoxine against DHPS from a sensitive strain of P. falciparum is nearly three orders of magnitude lower than that for a highly resistant strain, demonstrating a significant loss of binding affinity due to mutations. nih.gov

Sulfalene, sharing the core sulfonamide pharmacophore, is expected to bind to the same active site on DHPS as PABA and other sulfonamides. Its specific binding affinity will be determined by the interactions of its unique side chain with the amino acid residues lining the active site pocket. The methoxypyrazine group of Sulfalene differentiates it from other analogues and influences its electronic and steric properties, which in turn affect its interaction with the enzyme.

The development of resistance to one sulfonamide often confers cross-resistance to others, as the mutations in DHPS that reduce the binding of one analogue are likely to affect the binding of others that share a similar binding mode. nih.gov However, the degree of cross-resistance can vary.

Elucidation of Pharmacophoric Features for DHPS Inhibition

The antimicrobial action of sulfalene, like other sulfonamides, stems from its ability to inhibit dihydropteroate synthase (DHPS), an essential enzyme in the microbial folate biosynthesis pathway. frontiersin.orgnih.gov This pathway is crucial for the synthesis of nucleic acids, and its disruption leads to a bacteriostatic effect. wikipedia.orgnih.gov The inhibitory mechanism is based on the structural mimicry of the natural substrate, para-aminobenzoic acid (pABA). biorxiv.orgpatsnap.com

The key pharmacophoric features of sulfonamides for DHPS inhibition are well-established and directly applicable to sulfalene:

The p-Aminophenyl Group: The primary aromatic amine (p-amino group) is a critical feature, directly corresponding to the amino group of pABA. This portion of the molecule is essential for binding to the pABA-binding pocket of the DHPS active site. researchgate.net

The Sulfonamide Linker: The sulfonyl group (-SO2-) and the adjacent nitrogen atom (N1) are crucial. The acidic nature of the sulfonamide proton is a key determinant of activity. The negative charge on the sulfone group, which mimics the carboxyl group of pABA, is vital for interaction with the enzyme. frontiersin.org

A pharmacophore model developed for a series of sulfa drug DHPS inhibitors identified the steric and electrostatic fields as crucial for activity. nih.gov This three-dimensional QSAR model underscores the importance of the spatial arrangement of these features for effective binding and inhibition. nih.gov

Impact of Sulfalene Core Modifications on Biological Activity and Specificity

Modifications to the core structure of sulfalene—the 2-(p-aminophenylsulfonamido)-3-methoxypyrazine scaffold—can profoundly impact its biological activity and specificity.

Modifications of the p-Aminophenyl Group: Any substitution on the p-amino group or its movement to other positions on the phenyl ring generally leads to a significant loss of activity, as this group is fundamental for mimicking pABA. researchgate.net

Modifications of the Phenyl Ring: Introducing electron-withdrawing groups on the phenyl ring can influence the pKa of the p-amino group and the electronic properties of the molecule, which may alter binding affinity. nih.gov

Modifications of the Sulfonamide Linker: The sulfonamide group itself is largely considered inviolable for this class of inhibitors.

Modifications of the 3-Methoxypyrazine Ring: This region allows for the most significant structural variations to modulate potency and pharmacokinetics. frontiersin.org

Altering Substituents: Changing the methoxy group for other alkyl or alkoxy groups would alter the steric and electronic properties, potentially improving or reducing the fit within the pterin-binding region of DHPS.

Isomeric Rearrangement: Moving the methoxy group to a different position on the pyrazine ring would change the molecule's geometry and could impact interactions with active site residues.

Replacing the Pyrazine Ring: Swapping the pyrazine ring for other heterocycles (e.g., pyrimidine, isoxazole) is a common strategy in sulfonamide drug design to optimize potency and safety profiles. The nature of the heterocycle is a primary determinant of the drug's pKa and, consequently, its solubility and activity. frontiersin.orgnih.gov

Research on other sulfonamides has shown that even minor changes, such as the position of nitrogen atoms in a heterocyclic ring, can significantly affect inhibitory concentrations.

Influence of the N-Methylglucamine Counterion on Compound Characteristics

The use of N-methylglucamine (meglumine) as a counterion to form a salt with sulfalene is a pharmaceutical strategy primarily aimed at improving the compound's physicochemical properties. Sulfonamides can have poor aqueous solubility, which limits their formulation and bioavailability. chimicatechnoacta.ru

N-methylglucamine is an amino sugar derived from glucose and is widely used as an excipient to increase the solubility of acidic drugs. Its influence on sulfalene's characteristics includes:

Enhanced Solubility: The primary reason for forming the N-methylglucamine salt is to significantly increase the aqueous solubility of sulfalene. N-methylglucamine is a highly water-soluble, organic base that forms an ion pair with the acidic sulfonamide, disrupting the crystal lattice of the parent drug and facilitating its dissolution in water. chimicatechnoacta.ru

Enhanced Permeability: By increasing the concentration of the drug in solution at the absorption site, the N-methylglucamine salt can lead to an increased permeability rate across biological membranes. Studies with other poorly soluble drugs have demonstrated that forming a salt with N-methylglucamine can significantly enhance permeation across artificial membranes. chimicatechnoacta.ru This is attributed to the higher concentration gradient driving passive diffusion.

The table below summarizes the expected impact of the N-methylglucamine counterion.

| Characteristic | Influence of N-Methylglucamine Counterion | Underlying Mechanism |

|---|---|---|

| Aqueous Solubility | Significantly Increased | Salt formation with the acidic sulfalene molecule, leading to improved dissolution. chimicatechnoacta.ru |

| Dissolution Rate | Increased | Higher solubility leads to a faster rate at which the solid drug dissolves in a solvent. |

| Membrane Permeability | Potentially Enhanced | Increased solubility creates a higher concentration gradient for passive diffusion across membranes. chimicatechnoacta.ru |

| Bioavailability | Potentially Improved | Enhanced solubility and permeability can lead to greater absorption of the drug into systemic circulation. |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. nih.gov For sulfonamide DHPS inhibitors, QSAR models have been instrumental in understanding the key molecular properties that drive potency.

A notable 3D-QSAR study was performed on a series of 44 sulfa drugs targeting Pneumocystis carinii DHPS using Comparative Molecular Field Analysis (CoMFA). nih.gov This approach provides a more detailed understanding than traditional QSAR, which often fails for sulfonamides when based solely on lipophilicity (log P). nih.gov The CoMFA model generated a statistically significant correlation between the three-dimensional steric and electrostatic properties of the molecules and their inhibitory activity. nih.gov

Key findings from such QSAR studies include:

The pKa of the sulfonamide is a critical parameter for activity, a feature not always captured by simple lipophilicity models. nih.gov

The steric bulk and electrostatic potential around the N1-heterocyclic substituent are major determinants of binding affinity. The CoMFA contour maps can guide the design of new derivatives by indicating regions where steric bulk is favored or disfavored.

The final model, after removing outliers, showed a high predictive capability, which is useful for screening new, hypothetical sulfonamide structures. nih.gov

The table below summarizes the results of a representative 3D-QSAR study on sulfa drugs.

| QSAR Model Type | Dataset Size (Analogs) | Key Parameters | Cross-Validated r² (q²) | Conventional r² | Reference |

|---|---|---|---|---|---|

| Conventional QSAR | 44 | log P, Molar Refractivity | N/A | 0.142 | nih.gov |

| 3D-QSAR (CoMFA) | 36 (optimized set) | Steric and Electrostatic Fields | 0.699 | 0.964 | nih.gov |

These models provide a quantitative framework for predicting the DHPS inhibitory activity of new sulfonamides, including derivatives of sulfalene.

Computational Approaches in SAR/SPR Analysis and Predictive Modeling

Computational chemistry offers a powerful toolkit for analyzing the structure-activity and structure-property relationships of drugs like sulfalene. oncodesign-services.comuni-bonn.de These methods complement experimental data and provide insights at a molecular level.

Molecular Docking: This technique predicts the preferred orientation of a ligand (sulfalene) when bound to its receptor (DHPS). Docking studies can rationalize the observed SAR by visualizing how modifications to the sulfalene core affect its interactions with active site residues. They can confirm the role of the p-amino group and the sulfonamide moiety in binding and help understand the interactions of the methoxypyrazine ring. acs.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the drug-receptor complex over time. nih.gov This can reveal the flexibility of the sulfalene molecule and the DHPS active site, offering a more realistic picture of the binding event than static docking poses. MD is also used to study the conformational changes in the enzyme upon ligand binding. nih.gov

Pharmacophore Modeling: Based on a set of active molecules, pharmacophore models define the essential 3D arrangement of chemical features required for biological activity. These models can then be used to virtually screen large compound libraries to identify novel potential DHPS inhibitors. nih.gov

Conformational Analysis: For flexible molecules like sulfonamides, understanding the accessible low-energy conformations is crucial. Methods like Monte Carlo sampling can explore the conformational space of sulfalene, helping to identify the specific conformation responsible for binding to DHPS. nih.gov

Predictive Modeling for Properties (SPR): Computational models can predict key physicochemical properties such as solubility, lipophilicity (logP), and permeability. nih.gov These predictions are vital in the early stages of drug design to ensure that a potent compound also possesses the necessary properties to be absorbed and distributed effectively in the body.

These computational approaches are integral to modern drug discovery, enabling a more rational and efficient design of new therapeutic agents based on the SAR and SPR of existing compounds like sulfalene. collaborativedrug.com

Preclinical Pharmacokinetic and Pharmacodynamic Investigations

In Vitro Pharmacokinetic Studies

In vitro studies are crucial for predicting a drug's behavior in vivo. These preliminary investigations assess the metabolic stability, biotransformation pathways, and binding characteristics of a compound, offering insights into its potential pharmacokinetic profile.

Metabolic Stability and Biotransformation Pathways in Subcellular Fractions (e.g., microsomes)

The metabolic stability of a drug candidate is a key determinant of its oral bioavailability and half-life. nih.gov Studies involving liver microsomes, which are rich in cytochrome P450 (CYP450) enzymes, are commonly employed to assess this parameter. nih.govrsc.org For sulfonamides, the primary routes of metabolism include acetylation and hydroxylation. merckvetmanual.com

While specific data on the metabolic stability of Sulfalene (B1681184) in rat liver microsomes is not extensively detailed in the available literature, general information on related sulfonamides suggests that they undergo metabolism by hepatic enzymes. For instance, sulfamethazine (B1682506) has been shown to interact with the mixed-function oxidase system in rat liver microsomes. nih.gov The biotransformation of sulfonamides can be species-dependent, with acetylation being a major pathway in many animals, though less so in dogs. merckvetmanual.com The primary metabolites are often the N4-acetylated and hydroxylated derivatives. researchgate.net The oxidation of sulfamethoxazole (B1682508) to its hydroxylamine (B1172632) metabolite has been demonstrated to be an NADPH-dependent process in human liver microsomes, suggesting the involvement of CYP450 enzymes. nih.gov Predictive models for Sulfametopyrazine suggest it is not a significant substrate for major CYP450 isoforms such as 2C9, 2D6, and 3A4, which may indicate a lower potential for extensive metabolic breakdown. koreascience.kr

The main biotransformation pathways for sulfonamides, which are likely applicable to Sulfalene, are Phase I (oxidation) and Phase II (acetylation and glucuronidation) reactions. nih.gov These processes aim to increase the polarity of the drug, facilitating its excretion from the body. nih.gov

Plasma Protein Binding and Distribution in Artificial Membrane Systems

The extent of plasma protein binding significantly influences a drug's distribution and availability to reach its target sites. Sulfonamides, in general, exhibit variable but often significant binding to plasma proteins, primarily albumin.

In a study involving rabbits, the co-administration of acetylsalicylic acid was found to decrease the binding of Sulfalene to serum proteins. nih.gov This suggests that Sulfalene binds to plasma proteins and that this binding can be influenced by other drugs. For another sulfonamide, sulfamethazine, the protein binding in pigs was determined to be between 55.2% and 71.5%, depending on the concentration. karger.com In rats, the extent of plasma protein binding for a series of sulfonamides was found to vary enormously and increased with the partition coefficient of the compound. drugbank.com

Preclinical In Vivo Pharmacokinetic Profiling (Non-Human Species)

In vivo studies in animal models provide a more comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile in a whole-organism setting.

Absorption and Distribution Dynamics in Animal Models

Following oral administration, most sulfonamides are readily absorbed from the gastrointestinal tract in monogastric animals. merckvetmanual.com The N-methylglucamine salt formulation of Sulfalene is intended to enhance its aqueous solubility, which may facilitate more rapid and consistent absorption.

Studies on related sulfonamides provide insights into their distribution. In pigs, sulfamethazine was found to distribute into various tissues, with concentrations in the order of plasma > kidney > liver > lung > heart > pancreas > spleen > duodenum > ileum > brain > adipose tissue. karger.com In rats, a study on a series of sulfonamides showed no significant relationship between the volume of distribution and the partition coefficient alone; however, a significant linear relationship emerged when the influence of protein binding was eliminated. drugbank.com This highlights the importance of plasma protein binding in the distribution of sulfonamides. A study in pregnant rats showed that changes in the plasma protein binding of a sulfonamide markedly altered its distribution in both the mother and the fetus. mdpi.com

The apparent volume of distribution (Vd) is a key parameter describing the extent of a drug's distribution in the body. While specific Vd values for Sulfalene in various preclinical species are not consistently reported, a pharmacogenetics study in humans reported an apparent volume of distribution for Sulfalene. nih.gov

Clearance and Excretion Pathways in Preclinical Species

The primary route of excretion for most sulfonamides is via the kidneys into the urine. merckvetmanual.com The processes involved include glomerular filtration, active tubular secretion, and tubular reabsorption. merckvetmanual.com The extent of tubular reabsorption is influenced by the lipid solubility of the sulfonamide and the pH of the urine. merckvetmanual.com

In a study on rabbits, the co-administration of acetylsalicylic acid, which decreased the plasma protein binding of Sulfalene, resulted in decreased elimination of Sulfalene from the body. nih.gov This suggests that renal clearance mechanisms play a significant role in its excretion. The renal clearance of sulfonamides can vary between species. For example, dogs have an average creatinine (B1669602) clearance of 30 ml/min, while cows have a much higher clearance of 500-1000 ml/min. nih.gov

Metabolism, primarily through acetylation and hydroxylation, converts sulfonamides into more polar compounds that are more readily excreted by the kidneys. merckvetmanual.comresearchgate.net Therefore, both metabolism and renal excretion are key determinants of the clearance of Sulfalene.

Tissue Distribution and Accumulation, including Blood-Brain Barrier Penetration

The distribution of a drug into various tissues determines its site of action and potential for accumulation. As mentioned previously, sulfamethazine distributes widely in pigs, with the highest concentrations found in the plasma, kidney, and liver. karger.com

A critical aspect of tissue distribution for drugs targeting the central nervous system (CNS) is their ability to cross the blood-brain barrier (BBB). Predictive models for Sulfametopyrazine suggest that it can cross the blood-brain barrier. koreascience.kr The sulfonamides are known to be widely distributed throughout all tissues, and in cases of meningeal infections, achieve high concentrations in the cerebrospinal fluid (CSF). koreascience.kr This indicates that under certain conditions, these compounds can penetrate the CNS.

Preclinical In Vitro and In Vivo Pharmacodynamic Evaluation

The pharmacodynamics of Sulfalene, like other sulfonamides, are centered on its ability to disrupt a crucial metabolic pathway in susceptible microorganisms. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). nih.govnih.gov This enzyme is vital for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for the production of nucleic acids and certain amino acids in bacteria. nih.gov By blocking this pathway, Sulfalene exhibits a bacteriostatic effect, meaning it inhibits the growth and replication of bacteria rather than directly killing them. merckvetmanual.com This mechanism of action is selective for microorganisms that must synthesize their own folic acid; human cells, which obtain folic acid from their diet, are not affected.

Dose-Response Relationships in Bacterial Cell Cultures and Models

The in vitro activity of an antimicrobial agent is typically quantified by its minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism in a standardized laboratory test. nih.gov While specific and comprehensive MIC data for Sulfalene N-methylglucamine salt against a wide array of bacterial species is not extensively available in the public domain, data for the parent compound, Sulfalene, and other sulfonamides provide a basis for understanding its likely spectrum of activity.

Sulfonamides generally exhibit activity against a broad range of Gram-positive and Gram-negative bacteria. nih.gov However, the emergence of resistance has limited their clinical utility against some pathogens. nih.gov The following tables present illustrative MIC data for related sulfonamides against common bacterial pathogens to provide a contextual understanding of the expected dose-response relationships.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of Sulfamethizole (B1682507) against Escherichia coli Strains

| Strain | MIC (µg/mL) | Interpretation |

|---|---|---|

| Susceptible Strain | 128 | Susceptible |

| Resistant Strain | 512 | Resistant |

| sulII gene-positive strain | >2048 | Highly Resistant |

Data derived from a study on sulfamethizole in a mouse model of urinary tract infection. nih.gov

Table 2: Illustrative Antibacterial Activity of Novel Sulfonamide Derivatives against Staphylococcus aureus

| Compound | MIC against S. aureus ATCC 29213 (µg/mL) |

|---|---|

| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid | 32 |

| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamid | 64 |

Data from a study on the antimicrobial activity of novel sulfonamide derivatives. nih.gov

These tables demonstrate the dose-dependent inhibitory effect of sulfonamides on bacterial growth. The MIC value is a critical parameter in understanding the potency of an antimicrobial agent and is a cornerstone of dose-response relationships in microbiology.

Biomarker Identification and Target Engagement Studies in Preclinical Animal Models

In the context of Sulfalene's pharmacodynamics, the primary molecular target is the enzyme dihydropteroate synthase (DHPS). nih.gov Therefore, target engagement studies in preclinical animal models would focus on demonstrating that Sulfalene effectively binds to and inhibits this enzyme in vivo. This can be indirectly assessed by measuring the downstream effects of enzyme inhibition.

A key biomarker of Sulfalene's activity would be the depletion of folic acid and its derivatives within the bacteria. However, the direct measurement of these molecules within bacteria in an animal model is technically challenging. A more practical approach is to use the reduction in bacterial load in infected tissues as a surrogate marker of target engagement and pharmacodynamic effect. nih.gov

For instance, in a murine thigh infection model, a common preclinical model for assessing antimicrobial efficacy, the number of colony-forming units (CFU) per gram of tissue is measured after treatment. nih.gov A dose-dependent reduction in CFU would indicate that the drug is reaching its target and exerting its antibacterial effect. Studies on other sulfonamides have shown a correlation between the in vitro MIC and the in vivo efficacy in such models. For example, in a mouse model of urinary tract infection with E. coli, treatment with sulfamethizole led to a significant reduction in bacterial counts in the urine, bladder, and kidneys for susceptible strains. nih.gov

Table 3: Illustrative Efficacy of Sulfamethizole in a Murine Ascending Urinary Tract Infection Model with E. coli

| Strain MIC (µg/mL) | Outcome in Urine | Outcome in Bladder | Outcome in Kidneys |

|---|---|---|---|

| 128 | Significant reduction in bacterial counts | Significant reduction in bacterial counts | Significant reduction in bacterial counts |

| 512 | Significant reduction in bacterial counts | Significant reduction in bacterial counts | Significant reduction in bacterial counts |

| >2048 | No effect | No effect | No effect |

Based on findings from a study on sulfamethizole efficacy in a murine infection model. nih.gov

These types of in vivo studies are crucial for establishing the pharmacodynamic profile of Sulfalene and for identifying relevant biomarkers of its activity, with bacterial clearance being the most direct and clinically relevant biomarker.

Pharmacodynamic Modeling and Simulation in Research Settings

Pharmacodynamic (PD) modeling and simulation are powerful tools used in preclinical research to describe the relationship between drug concentration and its pharmacological effect over time. nih.gov For antibacterial agents like Sulfalene, these models can help in optimizing dosing regimens to maximize efficacy and minimize the development of resistance.

The most common PD parameters for antibiotics are the ratio of the peak concentration to the MIC (Cmax/MIC), the ratio of the area under the concentration-time curve to the MIC (AUC/MIC), and the time that the drug concentration remains above the MIC (T>MIC). nih.gov For bacteriostatic agents like sulfonamides, the T>MIC is often considered a key driver of efficacy.

In a research setting, data from in vitro time-kill studies and in vivo animal infection models would be used to develop a mathematical model that describes the growth and killing of bacteria in the presence of Sulfalene. These models can then be used to simulate the effect of different dosing regimens and to predict the T>MIC required for a certain level of bacterial reduction.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity and Content Determination

Chromatographic methods are the cornerstone of pharmaceutical analysis, providing high-resolution separation of the active pharmaceutical ingredient (API) from related substances and impurities.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of sulfalene (B1681184) and its salt forms. The separation is typically achieved on reversed-phase columns, such as C18 or C8, where the separation is based on the hydrophobicity of the analytes. researchgate.netnih.gov

For the simultaneous determination of sulfalene and other compounds, various HPLC methods have been developed. For instance, a reversed-phase HPLC method for the simultaneous estimation of pyrimethamine (B1678524) and sulfamethoxypyrazine (sulfalene) utilized a C8 column with a mobile phase of acetonitrile (B52724) and potassium dihydrogen phosphate (B84403) buffer. researchgate.net Another method for sulfadiazine (B1682646) and pyrimethamine used a C18 column with a mobile phase of methanol (B129727) and phosphate buffer. nih.gov The choice of mobile phase composition, including the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase, is critical for achieving optimal separation. shodex.comshodexhplc.comnih.gov

Diverse detection methods can be coupled with HPLC for the analysis of Sulfalene N-methylglucamine salt. UV-Visible spectroscopy is commonly employed, with detection wavelengths selected based on the chromophoric nature of the sulfalene molecule. nih.govnih.gov For instance, a detection wavelength of 254 nm has been used for the simultaneous determination of pyrimethamine and sulfamethoxypyrazine. researchgate.netPhotodiode Array (PDA) detectors offer the advantage of acquiring the entire UV spectrum of the eluting peaks, which aids in peak identification and purity assessment. researchgate.netresearchgate.net

For the N-methylglucamine (meglumine) component, which lacks a significant chromophore, alternative detection methods are necessary. Refractive Index Detection (RID) can be used, although it is less sensitive and not compatible with gradient elution. ingentaconnect.comresearchgate.net A more sensitive approach involves derivatization of the meglumine (B1676163) molecule to introduce a chromophore or fluorophore. ingentaconnect.com Alternatively, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can be employed for the analysis of non-chromophoric compounds like meglumine.

Ion-pair chromatography is a valuable technique for improving the retention and separation of ionic compounds like sulfalene and meglumine on reversed-phase columns. nih.govcdhfinechemical.comthermofisher.comshimadzu.com Anionic pairing agents, such as alkyl sulfonates, can be added to the mobile phase to form a neutral ion-pair with the cationic meglumine, enhancing its retention. ingentaconnect.comresearchgate.net Conversely, cationic pairing agents like tetrabutylammonium (B224687) can be used for the analysis of anionic sulfonamides. nih.gov

Table 1: Exemplary HPLC Methods for the Analysis of Sulfonamides

| Analyte(s) | Column | Mobile Phase | Detection | Reference |

| Pyrimethamine & Sulfamethoxypyrazine | C8 (250 mm × 4.60 mm, 5 µ) | Acetonitrile: Potassium dihydrogen orthophosphate (60:40, v/v) | UV at 254 nm | researchgate.net |

| Sulfamethoxazole (B1682508) & Trimethoprim | C18 (150 x 4.6 mm, 5 mm) | Water (pH 3.5): Methanol (60:40, v/v) | UV at 213 nm & 230 nm | nih.gov |

| Sulfadiazine & Pyrimethamine | Zodiac C18 (250 mm × 4.6 mm × 5 µm) | Methanol: Phosphate buffer (pH 3.0) (70:30 v/v) | UV at 240 nm | nih.gov |

| Sulfonamides | Zorbax Eclipse XDB C18 | Acetic acid, methanol, and acetonitrile (gradient) | Fluorescence (with pre-column derivatization) | nih.govnih.gov |

Gas Chromatography (GC) for Volatile Components or Degradation Products

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. labmanager.com In the context of this compound, GC is primarily used to determine residual solvents from the manufacturing process and to identify any volatile degradation products. cdhfinechemical.comsapub.org

Headspace GC (HS-GC) is a common sample introduction technique where the vapor phase above the sample in a sealed vial is injected into the GC. labmanager.comchromatographyonline.comresearchgate.netyoutube.com This is particularly useful for analyzing residual solvents in the drug substance without dissolving the sample, thus avoiding potential interferences from the non-volatile matrix. The method can be optimized by adjusting the incubation temperature and time to ensure the efficient partitioning of volatile analytes into the headspace. labmanager.comresearchgate.net

For the analysis of pyrazine (B50134) derivatives, which are structurally related to the pyrazine ring in sulfalene, GC-Mass Spectrometry (GC-MS) is a widely applied technique. nih.govnih.gov The separation is typically performed on capillary columns with various stationary phases, and the mass spectrometer provides definitive identification of the eluted compounds based on their mass spectra. nih.gov

While sulfalene itself is not sufficiently volatile for direct GC analysis without derivatization, GC can be employed to analyze potential volatile impurities or degradation products that may arise during synthesis or storage. waters.com

Table 2: Potential GC Applications in the Analysis of this compound

| Application | Technique | Typical Analytes | Reference |

| Residual Solvent Analysis | Headspace GC-FID/MS | Ethanol, Methanol, Acetone, etc. | labmanager.comchromatographyonline.com |

| Volatile Impurity Profiling | Headspace GC-MS | Volatile pyrazine-related impurities | nih.govnih.gov |

| Degradation Product Analysis | GC-MS (with derivatization) | Volatile degradation products | waters.com |

Ultra-Performance Liquid Chromatography (UPLC) in High-Throughput Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing sub-2 µm particle columns to achieve faster separations, higher resolution, and increased sensitivity compared to conventional HPLC. waters.com These characteristics make UPLC particularly well-suited for high-throughput screening (HTS) in drug discovery and for rapid quality control analysis in pharmaceutical manufacturing. nih.govufl.edu

The application of UPLC-MS/MS for the simultaneous determination of multiple sulfonamides in various matrices has been demonstrated, showcasing the speed and efficiency of the technique. nih.gov For instance, a method for the analysis of 17 sulfonamides in water was developed using UPLC-MS/MS, achieving high sensitivity and a short run time. nih.gov Such methods can be adapted for the high-throughput analysis of this compound, allowing for the rapid assessment of purity and the detection of impurities.

The reduced analysis time offered by UPLC not only increases sample throughput but also leads to significant reductions in solvent consumption, making it a more environmentally friendly and cost-effective analytical approach. waters.com

Mass Spectrometry (MS) in Compound Identification and Quantification

Mass Spectrometry (MS) is an indispensable tool in pharmaceutical analysis, providing information on the molecular weight and structure of compounds. When coupled with chromatographic techniques like HPLC or UPLC, it becomes a highly specific and sensitive analytical platform.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Impurity Profiling

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis and is a powerful technique for structural elucidation and the identification of unknown impurities. miamioh.edu In an MS/MS experiment, a precursor ion of interest is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule. nih.govlibretexts.orgyoutube.comlibretexts.org

For this compound, MS/MS can be used to confirm the structure of both the sulfalene and meglumine moieties. The fragmentation of sulfonamides under electrospray ionization (ESI) conditions has been studied, and the characteristic fragmentation pathways can be used to identify sulfalene and its related impurities. miamioh.edu Similarly, the fragmentation of meglumine can be analyzed to confirm its structure and identify any related impurities. shodex.comshodexhplc.comnih.govresearchgate.net

Impurity profiling is a critical aspect of pharmaceutical development, and LC-MS/MS is a key technique for this purpose. nih.govresearchgate.net Forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light, are performed to generate potential degradation products. researchgate.netsapub.orgnih.govnih.govbiomedres.usnih.gov These degradation products can then be identified and characterized using LC-MS/MS. This information is crucial for understanding the stability of the drug substance and for developing stability-indicating analytical methods. researchgate.netnih.govnih.gov

Quantitative Mass Spectrometry for Bioanalytical Applications in Preclinical Samples

Quantitative mass spectrometry, typically in the form of LC-MS/MS, is the gold standard for the determination of drug concentrations in biological matrices such as plasma, blood, and tissues. nih.govresearchgate.net This is essential for preclinical pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate.

For this compound, LC-MS/MS methods can be developed and validated for the simultaneous quantification of both sulfalene and meglumine in preclinical samples. These methods are highly sensitive and selective, allowing for the detection of low concentrations of the analytes in complex biological fluids. The use of an internal standard is crucial for achieving accurate and precise quantification.

The development of such bioanalytical methods requires careful optimization of sample preparation techniques (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences from the biological matrix and to ensure good recovery of the analytes. nih.govresearchgate.net The validation of these methods according to regulatory guidelines ensures their reliability for supporting preclinical studies. nih.govresearchgate.net

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are indispensable in the research and development of pharmaceutical compounds, providing detailed insights into molecular structure, conformation, and solid-state properties. For this compound, these methods are crucial for establishing identity, purity, and understanding its behavior in various environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of Sulfalene and its salt form. While specific data for this compound is not extensively published, the expected NMR characteristics can be inferred from the known spectra of sulfalene and related sulfonamides. iaea.orgrsc.orgnih.govnih.govresearchgate.netchemicalbook.com

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of sulfalene would exhibit characteristic signals for the aromatic protons on the benzene (B151609) and pyrazine rings. The protons of the p-aminophenyl group typically appear in the aromatic region, as do the protons on the pyrazine ring. The methoxy (B1213986) group on the pyrazine ring would show a distinct singlet in the upfield region. The sulfonamide proton (-SO₂NH-) is often observed as a broad singlet and its chemical shift can be sensitive to the solvent and concentration. rsc.orgresearchgate.net

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The aromatic carbons will have chemical shifts in the typical downfield region, while the methoxy carbon will be found further upfield. rsc.org The presence of the N-methylglucamine counter-ion in the salt form would introduce a new set of signals corresponding to its seven carbon atoms and associated protons, which would need to be assigned to confirm the salt structure.

2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals, especially in a complex molecule like this compound. COSY spectra would reveal the coupling relationships between adjacent protons, helping to identify the spin systems within the aromatic rings and the glucamine moiety. HSQC would correlate each proton signal with its directly attached carbon, facilitating the assignment of the carbon spectrum. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish longer-range correlations, providing crucial information for confirming the connectivity of the entire molecule. nih.gov

Solid-State NMR (ssNMR): Solid-state NMR is particularly useful for characterizing the polymorphic forms and amorphous content of pharmaceutical solids. iaea.org For this compound, ssNMR could be employed to study the crystal packing and intermolecular interactions in the solid state. This technique can differentiate between different crystalline forms (polymorphs) that may exhibit different physical properties. iaea.orgresearchgate.net Studies on other sulfa drugs have demonstrated the utility of ssNMR in understanding the molecular motion and relaxation times within the crystal lattice, providing insights into the stability of the solid form. iaea.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Sulfonamide Core Structure

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 8.0 | 110 - 150 |

| Sulfonamide Proton (-SO₂NH-) | 8.0 - 11.5 | - |

| Methoxy Protons (-OCH₃) | ~3.6 | ~55 |

| Amine Protons (-NH₂) | 5.0 - 6.0 | - |

Note: The chemical shifts are approximate and can vary depending on the solvent, concentration, and specific substitution pattern of the sulfonamide. rsc.orgresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Conformational and Polymorphic Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides detailed information about the vibrational modes of a molecule and is highly sensitive to changes in molecular structure, conformation, and intermolecular interactions, such as hydrogen bonding. americanpharmaceuticalreview.comscitepress.orgnih.govresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. The asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are expected to appear in the regions of 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹, respectively. The N-H stretching vibrations of the primary amino group and the sulfonamide group would be observed in the range of 3500-3200 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings will produce a series of bands in the 1600-1400 cm⁻¹ region. The C-O stretching of the methoxy group would also be present. The presence of the N-methylglucamine moiety would introduce strong O-H and C-O stretching bands. rsc.orgamericanpharmaceuticalreview.comresearchgate.net

Conformational and Polymorphic Analysis: Both IR and Raman spectroscopy are powerful tools for studying polymorphism. Different crystalline forms of a compound will have different crystal lattice structures and intermolecular interactions, leading to distinct vibrational spectra. americanpharmaceuticalreview.com These differences can manifest as shifts in band positions, changes in band intensities, and the appearance or disappearance of bands. By comparing the vibrational spectra of different batches or formulations of this compound, one can identify and quantify different polymorphic forms. americanpharmaceuticalreview.com

Table 2: Characteristic Vibrational Frequencies for Sulfonamides

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Stretch (Amine) | 3500 - 3300 | IR, Raman |

| N-H Stretch (Sulfonamide) | 3300 - 3200 | IR, Raman |

| C-H Stretch (Aromatic) | 3100 - 3000 | IR, Raman |

| SO₂ Asymmetric Stretch | 1350 - 1300 | IR |

| SO₂ Symmetric Stretch | 1160 - 1150 | IR |

| C=C Stretch (Aromatic) | 1600 - 1450 | IR, Raman |

| S-N Stretch | 940 - 900 | IR |

Note: These are general ranges and the exact positions of the bands can be influenced by the molecular environment. rsc.orgresearchgate.net

Electrochemical and Bioanalytical Methods for Compound Detection

The detection and quantification of this compound in various matrices, including pharmaceutical formulations and biological fluids, is essential for research and quality control. Electrochemical and bioanalytical methods offer sensitive and selective approaches for this purpose.

Electrochemical Methods: Electrochemical techniques are attractive for the detection of sulfonamides due to their simplicity, low cost, and high sensitivity. spast.orgnih.govresearchgate.net The electroactive nature of the sulfonamide group and the aromatic amine allows for their determination using methods such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV). nih.govresearchgate.net

For the analysis of sulfalene, a variety of modified electrodes can be employed to enhance the sensitivity and selectivity of the detection. These modifications can include the use of nanomaterials like graphene, carbon nanotubes, or metal nanoparticles, which increase the electrode surface area and facilitate electron transfer. nih.govresearchgate.netrsc.orgresearchgate.net The choice of the supporting electrolyte and its pH are critical parameters that need to be optimized to achieve the best analytical performance. nih.gov

Table 3: Representative Performance of an Electrochemical Sensor for Sulfonamide Detection

| Parameter | Value |

| Analytical Technique | Differential Pulse Voltammetry (DPV) |

| Working Electrode | Graphene-based modified electrode |

| Linear Range | 1 x 10⁻⁸ to 1 x 10⁻⁴ M |

| Limit of Detection (LOD) | 4.7 x 10⁻⁹ M |

Note: This table presents representative data for the electrochemical detection of a sulfonamide and is for illustrative purposes. spast.org

Bioanalytical Methods: Bioanalytical methods are crucial for determining the concentration of drugs and their metabolites in biological matrices such as plasma, serum, and urine. researchgate.netnih.govresearchgate.netyoutube.comjapsonline.com For this compound, high-performance liquid chromatography (HPLC) coupled with a suitable detector is the most common approach.

HPLC-UV: HPLC with ultraviolet (UV) detection is a widely used method for the quantification of sulfonamides. researchgate.net The aromatic nature of sulfalene allows for its detection by UV spectrophotometry at a specific wavelength. The method involves separating the analyte from the matrix components on a reversed-phase column followed by its detection. researchgate.net

LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV. nih.govresearchgate.net This technique is particularly useful for the analysis of complex biological samples where low concentrations of the analyte need to be measured. In LC-MS/MS, the analyte is first separated by HPLC, then ionized, and finally detected based on its mass-to-charge ratio and fragmentation pattern. This high degree of specificity minimizes interference from the matrix. nih.gov

Method Validation and Qualification Strategies for Rigorous Research Applications

For any analytical method to be used in a research or regulatory setting, it must be validated to ensure that it is suitable for its intended purpose. validationtechservices.compropharmagroup.comgmp-compliance.orgfda.gov Method validation is a formal process that demonstrates that an analytical procedure is reliable, reproducible, and accurate for the intended analysis. The validation parameters are defined by regulatory agencies such as the U.S. Food and Drug Administration (FDA). validationtechservices.compropharmagroup.comgmp-compliance.orgfda.gov

The key parameters that are evaluated during method validation include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. japsonline.comvalidationtechservices.com

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. validationtechservices.com

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. validationtechservices.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies of a known amount of analyte spiked into a blank matrix. validationtechservices.compropharmagroup.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability, intermediate precision, and reproducibility. validationtechservices.compropharmagroup.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. validationtechservices.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. validationtechservices.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. propharmagroup.com

Table 4: FDA Guidelines for Bioanalytical Method Validation

| Validation Parameter | Acceptance Criteria |

| Accuracy | The mean value should be within ±15% of the nominal concentration, except at the LLOQ, where it should not deviate by more than ±20%. |

| Precision | The precision determined at each concentration level should not exceed 15% of the coefficient of variation (CV), except for the LLOQ, where it should not exceed 20% of the CV. |

| Linearity | The correlation coefficient (r²) should be ≥ 0.99. |

Note: These are general guidelines and specific requirements may vary depending on the application. validationtechservices.compropharmagroup.comgmp-compliance.org

For research applications involving this compound, a rigorous method validation strategy is essential to ensure the generation of high-quality, reliable, and scientifically sound data.

Computational Chemistry, Chemoinformatics, and in Silico Studies

Molecular Docking and Binding Affinity Prediction for DHPS

Sulfonamides, including Sulfalene (B1681184), exert their antibacterial effect by inhibiting dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing valuable information about the binding mode and affinity.

In silico molecular docking studies of sulfonamide derivatives with DHPS have revealed key interactions responsible for their inhibitory activity. These studies typically show that the sulfonamide moiety binds to the p-aminobenzoic acid (PABA) binding pocket of the DHPS enzyme. The interactions often involve hydrogen bonds between the sulfonamide group and conserved amino acid residues in the active site. For instance, docking studies of various sulfonamide derivatives have demonstrated hydrogen bond formation with residues such as Arg61, Asn27, and His263 in the DHPS active site.

Table 1: Representative Binding Affinities of Small Molecules to DHPS from Molecular Docking Studies

| Compound | Target | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| CHEMBL2322256 | DHPS | -8.3 | |

| CHEMBL2316475 | DHPS | -7.8 |

This table presents data from studies on DHPS inhibitors to illustrate typical binding affinities and is not specific to Sulfalene N-methylglucamine salt.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and interactions between a ligand and its receptor over time. This technique can be used to assess the stability of the docked pose, analyze the flexibility of the ligand and the active site, and identify key residues involved in the interaction.

For sulfonamide-DHPS complexes, MD simulations can be employed to:

Assess Binding Stability: By running simulations for tens or hundreds of nanoseconds, researchers can observe whether the ligand remains stably bound in the active site or if it dissociates. The root mean square deviation (RMSD) of the ligand and protein backbone is often monitored to assess stability.

Analyze Conformational Changes: MD simulations can reveal how the binding of sulfalene influences the conformation of the DHPS active site and vice versa. These simulations can also explore the conformational space of the flexible N-methylglucamine side chain.

Characterize Intermolecular Interactions: The dynamic nature of MD simulations allows for a detailed analysis of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity.

While specific MD simulation studies on this compound are not detailed in the provided search results, the methodology is widely applied in drug discovery to refine docking predictions and gain a deeper understanding of ligand-receptor recognition.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for a desired effect.

For sulfonamide derivatives, QSAR studies have been conducted to model their antibacterial activity. These studies typically use a variety of molecular descriptors, including:

Electronic descriptors: Such as dipole moment and partial charges, which can influence how a molecule interacts with its target.

Spatial descriptors: Such as molecular volume and surface area, which relate to the size and shape of the molecule.

Topological descriptors: Which describe the connectivity of atoms in a molecule.

A QSAR study on sulfonylhydrazinothiazoles, for example, revealed that electronic properties and spatial descriptors were important for their antibacterial activity. Similarly, QSPR models have been developed to predict the physicochemical properties of sulfonamides, such as thermal energy, heat capacity, and entropy, using topological and quantum chemical indices. Such models can be instrumental in the rational design of new sulfalene analogues with improved activity and properties.

Virtual Screening and Library Design for Novel Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can significantly accelerate the drug discovery process by prioritizing compounds for experimental testing.

For the discovery of novel DHPS inhibitors, a virtual screening campaign could be designed as follows:

Library Selection: A large database of commercially available or synthetically accessible compounds would be chosen.

Filtering: The library can be filtered based on drug-like properties (e.g., Lipinski's rule of five) to remove compounds with undesirable characteristics.

Docking-Based Screening: The remaining compounds are then docked into the active site of DHPS, and ranked based on their predicted binding affinity.

Hit Selection: The top-ranked compounds are then selected for experimental validation.

This approach has been successfully used to identify novel inhibitors for various targets. Furthermore, the structural information obtained from docking and QSAR studies on sulfalene and related compounds can be used to design focused libraries of novel analogues with a higher probability of being active.

In Silico ADME Prediction and Pharmacokinetic Modeling

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are critical for its efficacy and safety. In silico ADME prediction tools have become increasingly popular in the early stages of drug discovery to identify and eliminate compounds with poor pharmacokinetic profiles.

A variety of computational models are available to predict key ADME parameters, including:

Absorption: Prediction of oral bioavailability, intestinal absorption, and permeability.

Distribution: Prediction of plasma protein binding and blood-brain barrier penetration.

Metabolism: Identification of potential sites of metabolism and interaction with cytochrome P450 enzymes.

Excretion: Prediction of clearance and half-life.

For this compound, in silico ADME profiling can provide valuable insights into its likely pharmacokinetic behavior. For example, models can predict whether the compound is likely to be well-absorbed orally and how extensively it will bind to plasma proteins. Physiologically based pharmacokinetic (PBPK) modeling can further simulate the drug's concentration-time profile in different tissues, aiding in the prediction of its in vivo behavior.

Table 2: Examples of In Silico ADME Predictions for Drug Candidates

| Property | Predicted Value/Classification | Importance |

|---|---|---|

| Oral Bioavailability | High/Low | Determines the fraction of an orally administered dose that reaches systemic circulation. |

| Plasma Protein Binding | % Bound | Affects the distribution and clearance of the drug. |

| Blood-Brain Barrier Permeation | Yes/No | Important for drugs targeting the central nervous system. |

This table provides examples of the types of predictions made by in silico ADME tools and is not specific to this compound.

Network Pharmacology and Systems Biology Approaches for Pathway Analysis

Network pharmacology and systems biology are holistic approaches that aim to understand the effect of a drug on the entire biological system rather than on a single target. These approaches can be used to: